![molecular formula C18H20N4O2 B1387134 Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate CAS No. 1171543-35-3](/img/structure/B1387134.png)
Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate
Overview
Description
Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes. Its structure comprises a benzoate ester linked to an imidazo[1,2-a]pyrimidine core, which is further substituted with a tert-butylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butylamino group: This step often involves nucleophilic substitution reactions where a tert-butylamine is introduced to the imidazo[1,2-a]pyrimidine core.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the tert-butylamino group and the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it competes with the natural substrate for binding to the active site of the enzyme, thereby preventing the breakdown of carbohydrates into glucose . This competitive inhibition is facilitated by hydrogen bonds and electrostatic interactions with the active site residues.
Comparison with Similar Compounds
Similar Compounds
4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate: Another potent α-glucosidase inhibitor with a similar imidazo[1,2-a]pyridine core.
6-Amino-pyrazolo[1,5-a]pyrimidines: Compounds with similar inhibitory activity against α-glucosidase.
Uniqueness
Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate is unique due to its specific substitution pattern and the presence of the benzoate ester, which may confer distinct pharmacokinetic properties and enhance its binding affinity to target enzymes.
Properties
IUPAC Name |
methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-18(2,3)21-15-14(20-17-19-10-5-11-22(15)17)12-6-8-13(9-7-12)16(23)24-4/h5-11,21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZJPOHFPAWNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(N=C2N1C=CC=N2)C3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



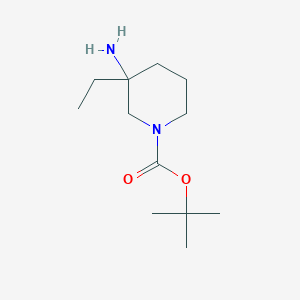
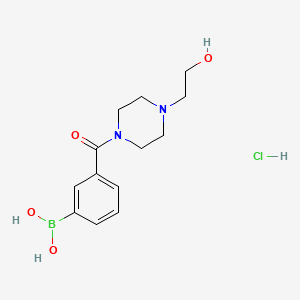
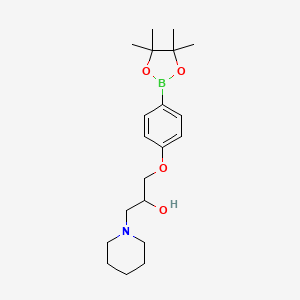

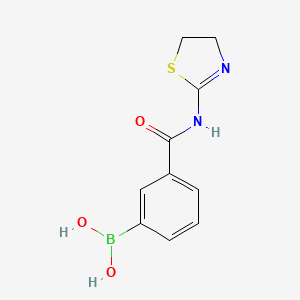
![4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine](/img/structure/B1387060.png)
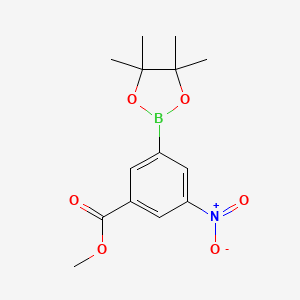

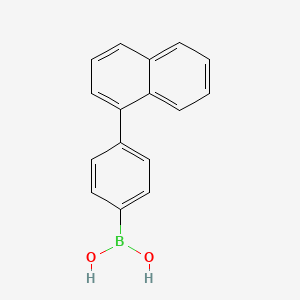

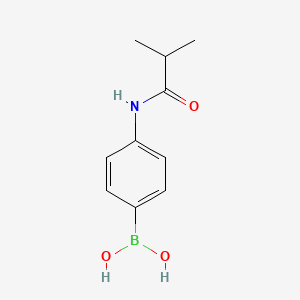
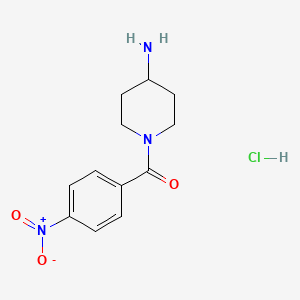
![[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B1387072.png)
